molecular formula C11H21NO B6205238 N-methyl-3-oxaspiro[5.5]undecan-9-amine CAS No. 1863285-56-6

N-methyl-3-oxaspiro[5.5]undecan-9-amine

Cat. No.: B6205238
CAS No.: 1863285-56-6
M. Wt: 183.3
InChI Key:
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Description

N-methyl-3-oxaspiro[5.5]undecan-9-amine is a spirocyclic compound characterized by a unique structure where a nitrogen atom is bonded to a spirocyclic framework. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-oxaspiro[5One common method involves the reaction of a suitable precursor with a nitrogen source under controlled conditions to form the spirocyclic amine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of N-methyl-3-oxaspiro[5.5]undecan-9-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-methyl-3-oxaspiro[5.5]undecan-9-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-oxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-oxaspiro[5.5]undecan-9-one
  • 3-oxaspiro[5.5]undecan-9-amine hydrochloride
  • 1,3-dioxane-1,3-dithiane spiranes

Uniqueness

N-methyl-3-oxaspiro[5.5]undecan-9-amine is unique due to its specific spirocyclic structure and the presence of a methylated amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1863285-56-6

Molecular Formula

C11H21NO

Molecular Weight

183.3

Purity

95

Origin of Product

United States

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